N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring, a benzamide moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 3-chloro-4-methoxyaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The resulting intermediate undergoes amidation with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced at the tetrazole ring or the amide group under specific conditions, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with potential therapeutic effects.
Medicine
The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The chloro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its combination of a tetrazole ring, a benzamide moiety, and specific substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClN5O2 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-4-11(8-13(14)16)18-15(22)10-2-5-12(6-3-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
HHRBYEPJCKZGNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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